

A Comparative Guide to Vps34 Inhibitors: SAR405, VPS34-IN1, and SB02024

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Compound of Interest

Compound Name: Vps34-IN-2

Cat. No.: B560552

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Vacuolar protein sorting 34 (Vps34), the sole class III phosphoinositide 3-kinase (PI3K), plays a pivotal role in intracellular vesicle trafficking, most notably in the initiation of autophagy. Its function in phosphorylating phosphatidylinositol to phosphatidylinositol 3-phosphate (PI3P) is a critical step for the formation of autophagosomes.[1][2][3] Consequently, Vps34 has emerged as a significant therapeutic target in oncology and other disease areas where autophagy modulation is beneficial.[3][4][5] This guide provides a side-by-side comparison of three prominent and selective Vps34 inhibitors: SAR405, VPS34-IN1, and SB02024, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.

Performance Comparison of Vps34 Inhibitors

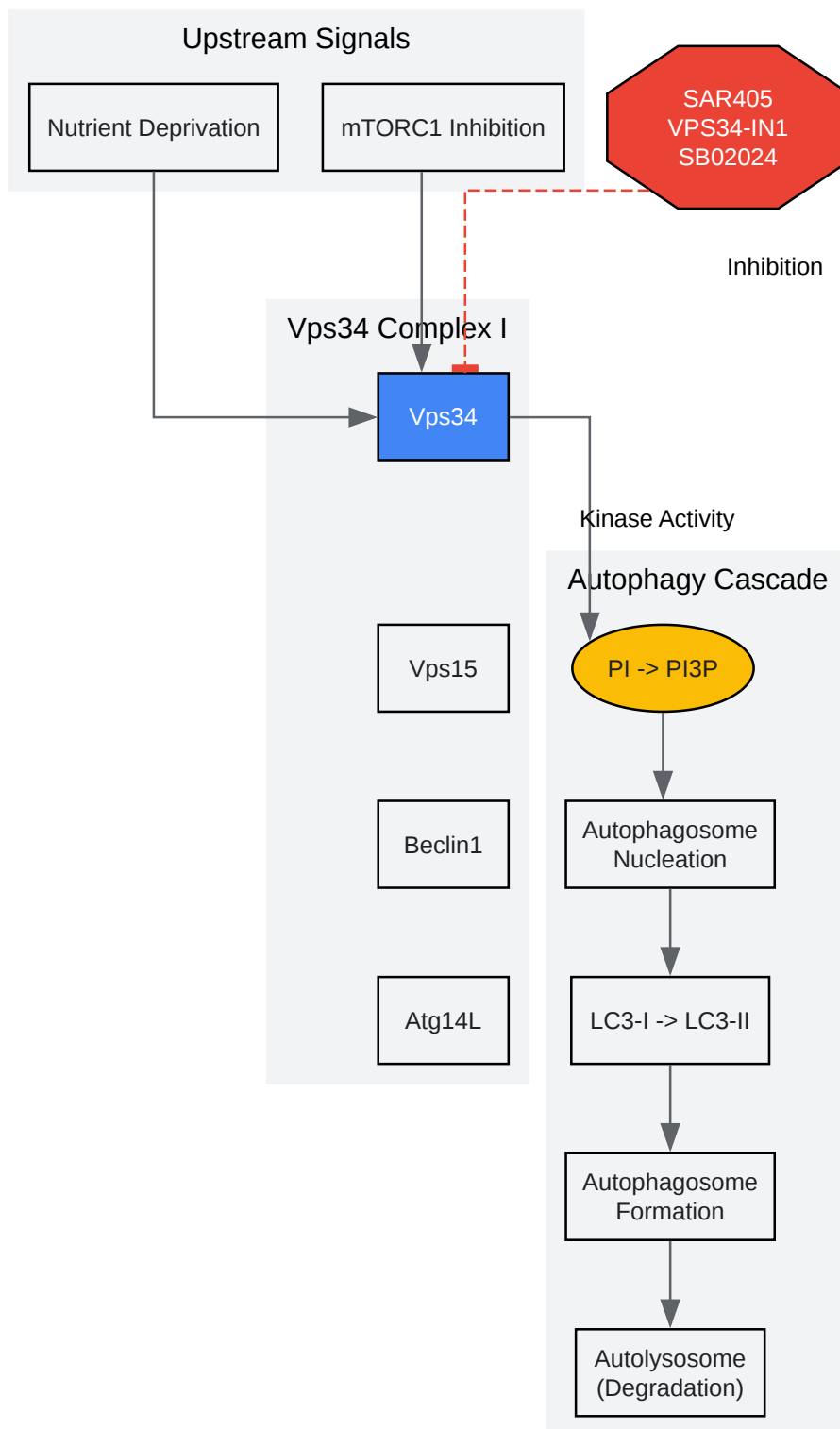
The following table summarizes the key quantitative data for SAR405, VPS34-IN1, and SB02024, highlighting their potency and selectivity.

Parameter	SAR405	VPS34-IN1	SB02024
Vps34 IC50 (in vitro)	1.2 nM[6][7][8]	25 nM[1][6][8][9][10] [11][12]	5 nM[13]
Vps34 Kd	1.5 nM[6][7][14]	Not Reported	Not Reported
Cellular Vps34 IC50	42 nM (Autophagosome formation)[7]	Not Reported	5.7 nM (NanoBRET assay)[13]
Selectivity	Highly selective against class I and II PI3Ks and mTOR (not active up to 10 μ M).[6][15]	Highly selective; does not significantly inhibit 340 other protein kinases or 25 lipid kinases, including class I and II PI3Ks.[1][9][11][12]	Highly selective.
Reported Cellular Effects	Inhibits autophagy, disrupts vesicle trafficking from late endosomes to lysosomes, and synergizes with mTOR inhibitors.[7][16][17]	Reduces PI3P levels at endosomes, suppresses SGK3 activation, and modulates autophagy.[9][10][11]	Activates the cGAS-STING pathway, enhances type I interferon signaling, and synergizes with STING agonists.[13][18][19][20]
In Vivo Activity	Orally bioavailable and inhibits autophagy in mouse models.[4]	Not explicitly reported.	Orally bioavailable (96% in mice) and sensitizes tumors to STING agonist treatment in vivo.[13]

Signaling Pathway and Experimental Workflow

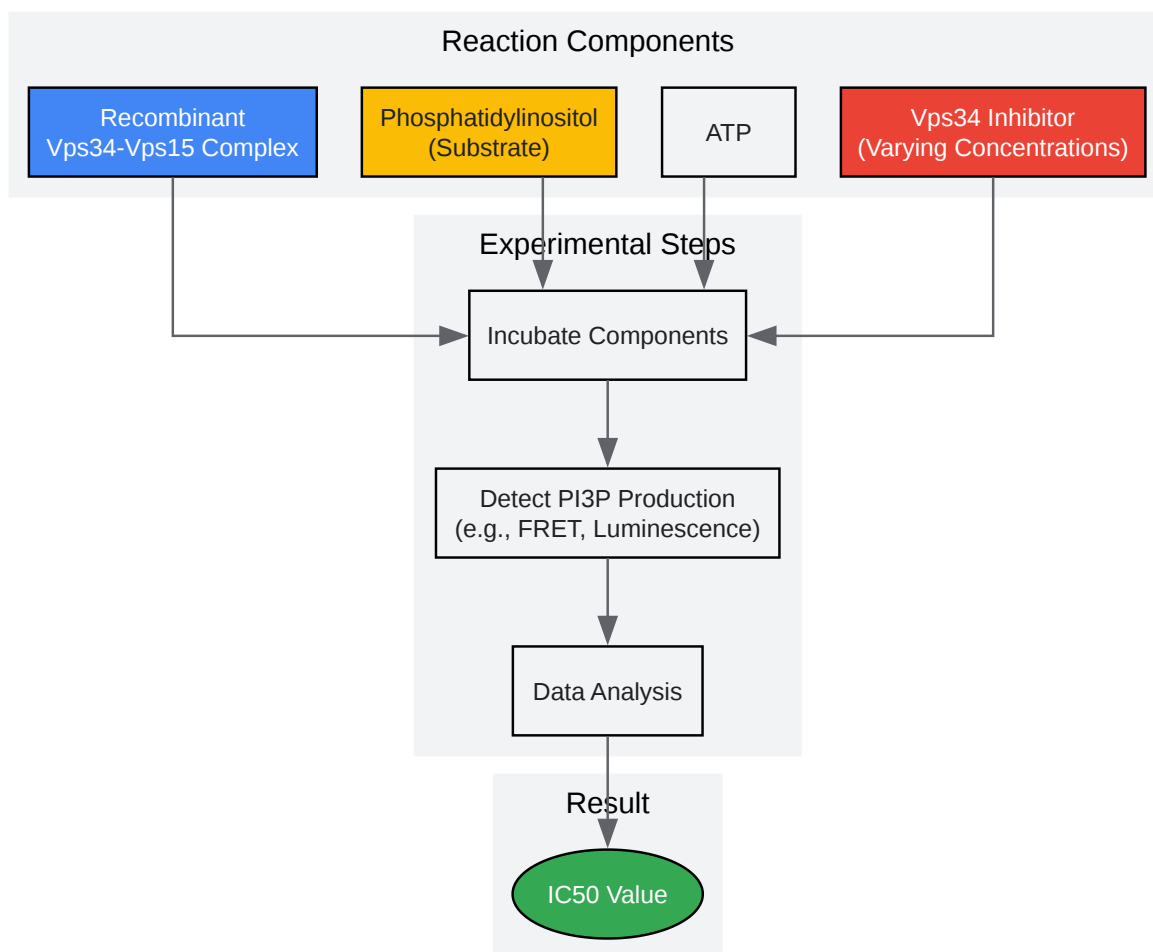
To visually represent the mechanism of action and evaluation of these inhibitors, the following diagrams are provided.

Vps34-Mediated Autophagy Pathway and Inhibition

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Caption: Vps34 in the autophagy initiation pathway and the point of inhibition.

In Vitro Kinase Assay Workflow for IC50 Determination



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Caption: Workflow for determining the in vitro IC50 of Vps34 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize Vps34 inhibitors.

In Vitro Vps34 Kinase Assay (IC50 Determination)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of Vps34.

Materials:

- Recombinant human Vps34/Vps15 complex
- Phosphatidylinositol (PI) substrate
- ATP
- Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Vps34 inhibitor (serially diluted)
- Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or FRET-based probes)
- 384-well plates

Procedure:

- Prepare serial dilutions of the Vps34 inhibitor in DMSO and then dilute in kinase buffer.
- Add the Vps34/Vps15 enzyme to the wells of a 384-well plate.
- Add the diluted inhibitor to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of the PI substrate and ATP.
- Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C or room temperature.
- Stop the reaction and detect the amount of product (PI3P) or consumed ATP using a suitable detection method. For instance, in the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence-based reaction.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cellular Autophagy Assay (LC3-II Conversion)

This Western blot-based assay assesses the effect of Vps34 inhibitors on autophagy flux within cells by monitoring the conversion of LC3-I to LC3-II.

Materials:

- Cell line of interest (e.g., HeLa, U2OS)
- Complete cell culture medium
- Vps34 inhibitor
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies (anti-LC3, anti-p62, anti-actin or -tubulin as a loading control)
- Secondary antibody (HRP-conjugated)
- Chemiluminescence substrate
- Protein electrophoresis and Western blotting equipment

Procedure:

- Seed cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of the Vps34 inhibitor for a specified duration (e.g., 4-24 hours). Include positive (e.g., starvation, mTOR inhibitor) and negative (DMSO vehicle) controls.
- Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with primary antibodies against LC3 and a loading control overnight at 4°C.

- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescence substrate and an imaging system.
- Quantify the band intensities for LC3-II and the loading control. A decrease in the LC3-II/LC3-I ratio or an accumulation of the autophagy substrate p62 indicates autophagy inhibition.[\[7\]](#)

Cellular PI3P Levels (FYVE-Domain Probe)

This microscopy-based assay visualizes the effect of Vps34 inhibition on the cellular levels of PI3P.

Materials:

- Cells stably or transiently expressing a fluorescently tagged PI3P-binding probe (e.g., GFP-2xFYVE).[\[9\]](#)
- Glass-bottom dishes or coverslips.
- Vps34 inhibitor.
- Fluorescence microscope.

Procedure:

- Culture the cells expressing the GFP-2xFYVE probe on glass-bottom dishes or coverslips.
- Treat the cells with the Vps34 inhibitor at the desired concentration and for the desired time.
- Image the cells using a fluorescence microscope. In untreated cells, the GFP-2xFYVE probe will localize to endosomal membranes, appearing as distinct puncta.[\[9\]](#)
- Observe the change in the localization of the fluorescent probe upon inhibitor treatment. Inhibition of Vps34 leads to a decrease in PI3P levels, resulting in the dispersal of the GFP-2xFYVE probe from punctate structures into the cytoplasm.[\[9\]](#)[\[11\]](#)

Conclusion

SAR405, VPS34-IN1, and SB02024 are all potent and highly selective inhibitors of Vps34, providing valuable tools for studying the roles of this lipid kinase in autophagy and other cellular processes. While SAR405 and VPS34-IN1 have been extensively characterized for their effects on autophagy and endosomal trafficking, the more recently developed SB02024 has shown promise in the context of immuno-oncology by activating the cGAS-STING pathway. The choice of inhibitor will depend on the specific research question, with considerations for potency, known off-target effects (if any), and the desired biological outcome, whether it be direct autophagy inhibition or immune modulation. The experimental protocols provided herein offer a foundation for the rigorous evaluation of these and other emerging Vps34 inhibitors.

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